molecular formula C22H15FN6O3S2 B3011275 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-80-6

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide

Número de catálogo: B3011275
Número CAS: 1049439-80-6
Peso molecular: 494.52
Clave InChI: LZFVBCBEUCHXAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN6O3S2 and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • Imidazo[2,1-b]thiazole core
  • Pyrimidin-2-yl sulfamoyl group
  • 4-fluorophenyl substituent

This unique combination of moieties is believed to contribute to its biological activity.

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit potent inhibition of specific kinases involved in cancer progression. The primary mechanism involves the inhibition of the FLT3 kinase, which is critical in the signaling pathways of acute myeloid leukemia (AML) cells. Studies have shown that derivatives of imidazo[2,1-b]thiazole can selectively target FLT3-dependent cell lines while showing minimal activity against FLT3-independent lines, suggesting a targeted therapeutic approach.

Efficacy Against Cancer Cell Lines

A series of experiments evaluated the compound's effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Activity
MV4-11 (AML)0.002Potent
HeLa (Cervical Cancer)>10Weak/No Activity

The compound exhibited an IC50 value of 0.002 μM against the MV4-11 cell line, indicating strong anti-cancer activity. In contrast, it demonstrated little to no efficacy against HeLa cells, highlighting its selectivity for FLT3-dependent malignancies .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the imidazo[2,1-b]thiazole scaffold significantly impact biological activity:

  • Substituent Variations :
    • The presence of a 4-fluorophenyl group enhances potency.
    • Alterations to the sulfamoyl moiety can either increase or decrease activity depending on the electronic properties introduced.
  • Pyrimidine Influence :
    • The pyrimidine ring contributes to solubility and bioavailability, suggesting that modifications here could optimize pharmacokinetic properties.

Case Study 1: Anti-Leukemic Activity

In a study examining various derivatives of imidazo[2,1-b]thiazole, researchers found that compounds similar to this compound exhibited significant anti-leukemic effects. The lead compound demonstrated not only potent FLT3 inhibition but also induced apoptosis in MV4-11 cells through caspase activation pathways .

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity profile of this compound against various cancer types. It was demonstrated that while it effectively inhibited FLT3-dependent AML cells, it had negligible effects on other cancer types such as breast and prostate cancers. This selectivity suggests a potential therapeutic window for treating specific types of leukemia without affecting normal tissues significantly .

Propiedades

IUPAC Name

6-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN6O3S2/c23-15-4-2-14(3-5-15)18-12-29-19(13-33-22(29)27-18)20(30)26-16-6-8-17(9-7-16)34(31,32)28-21-24-10-1-11-25-21/h1-13H,(H,26,30)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFVBCBEUCHXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.